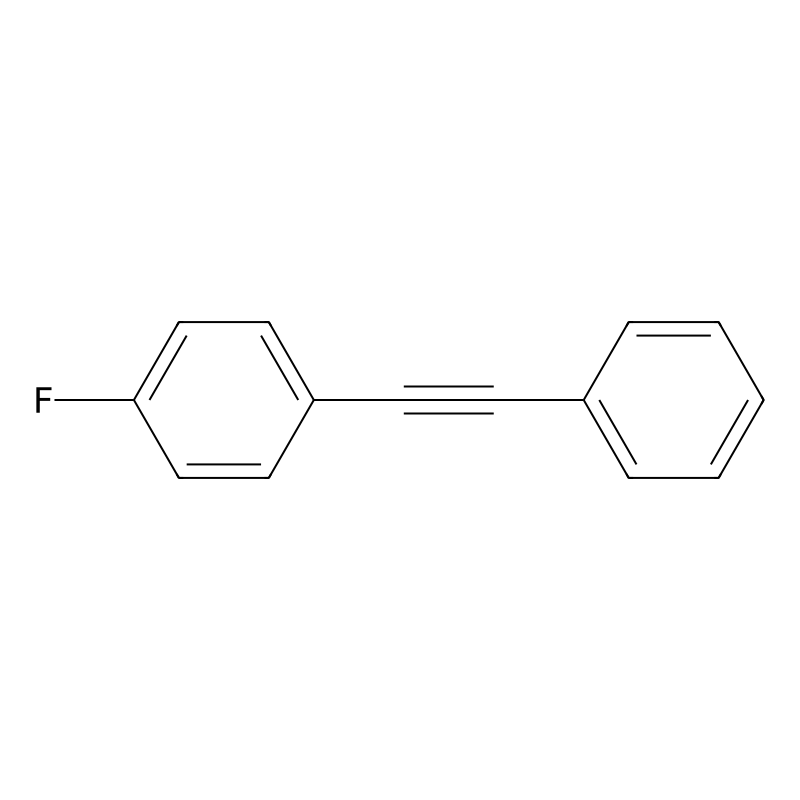

1-Fluoro-4-(2-phenylethynyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

1-Fluoro-4-(2-phenylethynyl)benzene can be synthesized through various methods, including Sonogashira coupling reaction and Castro-Stephens coupling reaction. These reactions involve coupling a terminal alkyne (phenylacetylene) with a fluorinated halobenzene (4-fluoroiodobenzene) in the presence of a palladium catalyst. PubChem:

Potential Applications

Due to its structure with a combination of a phenyl group, an ethynyl group, and a fluorine atom, 1-Fluoro-4-(2-phenylethynyl)benzene possesses properties that make it potentially useful in various scientific research fields. Here are some potential applications:

- Organic electronics: The molecule's rigid structure and conjugated π-electrons (electrons participating in bonding) may be beneficial for applications in organic light-emitting diodes (OLEDs) or organic solar cells. [Reference 1]

- Material science: The combination of the phenyl and ethynyl groups could contribute to interesting self-assembling properties, potentially useful in the development of new materials with specific functionalities. [Reference 2]

1-Fluoro-4-(2-phenylethynyl)benzene is an organic compound characterized by the presence of a fluorine atom and a phenylethynyl group attached to a benzene ring. Its chemical structure can be represented as CHF, indicating that it contains 15 carbon atoms, 13 hydrogen atoms, and one fluorine atom. The compound is notable for its potential applications in organic synthesis and materials science due to its unique electronic properties and reactivity.

The synthesis of 1-fluoro-4-(2-phenylethynyl)benzene typically involves the Sonogashira coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a base. For instance, the compound can be synthesized from 1-bromo-4-fluorobenzene and phenylacetylene under Sonogashira conditions, yielding the desired product with moderate to high efficiency .

Typical Reaction Scheme- Reactants: 1-bromo-4-fluorobenzene + phenylacetylene

- Catalysts: Palladium(0) complex (e.g., Pd(PPh)Cl)

- Base: A suitable base such as triethylamine or potassium carbonate

- Conditions: Heating under an inert atmosphere (e.g., nitrogen)

While specific biological activities of 1-fluoro-4-(2-phenylethynyl)benzene are not extensively documented, compounds with similar structures often exhibit interesting biological properties, including anti-cancer and anti-inflammatory activities. The presence of fluorine can enhance the lipophilicity and metabolic stability of organic molecules, potentially increasing their bioavailability and activity in biological systems.

The most common method for synthesizing 1-fluoro-4-(2-phenylethynyl)benzene is through the Sonogashira coupling reaction:

- Preparation of Reactants:

- 1-bromo-4-fluorobenzene

- Phenylacetylene

- Reaction Conditions:

- Mix the reactants in an appropriate solvent (e.g., diisopropylamine).

- Add a palladium catalyst and a base.

- Heat the mixture under nitrogen for several hours.

- Quench the reaction and extract the product using organic solvents.

- Purification: The crude product can be purified by column chromatography or sublimation to obtain pure 1-fluoro-4-(2-phenylethynyl)benzene .

1-Fluoro-4-(2-phenylethynyl)benzene has potential applications in various fields, including:

- Organic Electronics: Due to its unique electronic properties, it may be used in organic light-emitting diodes (OLEDs) or organic photovoltaic devices.

- Material Science: It can serve as a building block for more complex molecular architectures in polymer chemistry.

- Medicinal Chemistry: Its derivatives may have pharmaceutical applications owing to their biological activity.

Several compounds share structural similarities with 1-fluoro-4-(2-phenylethynyl)benzene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Trifluoromethyl-4-(phenylethynyl)benzene | CHF | Contains three fluorine atoms, enhancing reactivity |

| 1-Chloro-4-(phenylethynyl)benzene | CHCl | Chlorine substituent affects electronic properties |

| 4-(Phenylethynyl)-1-methylbenzene | CH | Methyl group alters steric hindrance |

Uniqueness

The uniqueness of 1-fluoro-4-(2-phenylethynyl)benzene lies in its specific fluorine substitution, which can significantly influence its chemical reactivity and physical properties compared to other similar compounds. The introduction of fluorine typically enhances lipophilicity and stability against metabolic degradation, making it particularly interesting for medicinal chemistry applications.

Palladium-Catalyzed Cross-Coupling Approaches

Sonogashira Coupling Protocol Development

The Sonogashira coupling reaction is the most widely employed method for synthesizing 1-fluoro-4-(2-phenylethynyl)benzene. This cross-coupling reaction typically involves a fluorinated aryl halide (e.g., 1-fluoro-4-iodobenzene) and phenylacetylene in the presence of a palladium catalyst and copper co-catalyst. Key advancements include the use of microwave-assisted conditions to reduce reaction times from days to minutes. For instance, a protocol utilizing 10 mol% CuI, 20 mol% triphenylphosphine (PPh₃), and tetrabutylammonium bromide (TBAB) in water under microwave irradiation at 120°C achieved yields exceeding 80% within 20–60 minutes.

Copper-free Sonogashira variants have also been developed to minimize homocoupling byproducts. A study demonstrated that iron-based catalysts, such as FeCl₃ activated by ethylmagnesium chloride in tetrahydrofuran (THF), could selectively hydrogenate alkynes to cis-alkenes while maintaining the integrity of the fluorine substituent. This approach highlights the compatibility of fluorinated substrates with transition-metal catalysis under mild conditions.

Castro-Stephens Coupling Modifications

The Castro-Stephens reaction, traditionally reliant on stoichiometric copper, has been adapted for catalytic applications. A modified protocol using 10 mol% CuI, 20 mol% PPh₃, and potassium carbonate (K₂CO₃) in toluene at 110°C achieved 90–99% yields for analogous compounds. This method avoids the need for palladium and is particularly effective for electron-deficient aryl halides, including fluorinated derivatives. The use of cesium carbonate (Cs₂CO₃) as a base further enhanced reactivity, enabling couplings with sterically hindered substrates.

Fluorination Techniques for Aromatic Systems

Fluorination is typically introduced via pre-functionalized building blocks rather than direct aromatic substitution. For example, 1-fluoro-4-iodobenzene serves as the fluorinated precursor in Sonogashira couplings, ensuring regioselective incorporation of fluorine at the para position. Electrophilic fluorination methods, though less common for this compound, are limited by the directing effects of electron-withdrawing groups.

Solvent and Catalyst Optimization Studies

Solvent selection critically influences reaction efficiency. Polar aprotic solvents like dimethylacetamide (DMA) mixed with THF (9:1) improved catalyst solubility and reduced side reactions in Sonogashira couplings. Ionic liquids, such as 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM][NTf₂]), have been employed to stabilize iron catalysts, enabling recyclable systems with consistent yields above 85%.

Catalyst systems were optimized through ligand screening. Bidentate ligands like 1,10-phenanthroline (phen) enhanced copper-catalyzed Castro-Stephens couplings by stabilizing active Cu(I) species, while palladium complexes with bulky phosphine ligands mitigated undesired β-hydride elimination.

Post-Synthetic Functionalization Strategies

The ethynyl group in 1-fluoro-4-(2-phenylethynyl)benzene permits diverse functionalization. For instance, cyclization reactions with o-iodophenols under copper catalysis yield 2-arylbenzo[b]furans, demonstrating the compound’s versatility as a building block. Additionally, the alkyne moiety participates in click chemistry reactions, enabling conjugation with azide-functionalized molecules for applications in polymer chemistry and bioconjugation.

Dielectric Anisotropy Modulation

The strategic incorporation of 1-Fluoro-4-(2-phenylethynyl)benzene into liquid crystal matrices fundamentally alters the dielectric properties through several interrelated mechanisms. The fluorine substitution introduces a significant dipole moment that directly influences the dielectric anisotropy of the liquid crystal system [1] [2].

In phenylethynyl-based liquid crystal systems, the introduction of fluorine atoms leads to dramatic increases in dielectric anisotropy values. Research demonstrates that 1,4-bis(phenylethynyl)benzene derivatives with fluorine substitutions exhibit dielectric anisotropy values ranging from 20.0 to 24.0, representing a four-fold increase compared to non-fluorinated analogs which typically display values between 4.1 to 5.5 [1]. This enhancement is attributed to the strong electronegativity of fluorine atoms and their ability to create localized dipole moments within the molecular structure.

The parallel dielectric constant increases substantially with fluorine incorporation, reaching values of 29.5 for trifluoromethoxy-terminated derivatives compared to 8.9 for alkyl-terminated systems [1]. This enhancement is particularly pronounced when fluorine atoms are positioned at lateral positions on the phenyl rings, creating favorable intermolecular interactions that stabilize the nematic phase while maintaining high dielectric anisotropy.

| Compound Configuration | Parallel Dielectric Constant (ε‖) | Perpendicular Dielectric Constant (ε⊥) | Dielectric Anisotropy (Δε) |

|---|---|---|---|

| Non-fluorinated alkyl derivatives | 7.2-8.9 | 3.0-3.4 | 4.1-5.5 |

| Fluorinated with F terminals | 25.0-26.4 | 5.0-5.4 | 20.0-21.0 |

| Fluorinated with OCF₃ terminals | 26.1-29.5 | 5.2-6.0 | 20.9-24.0 |

The molecular-level mechanism involves the creation of strong dipole-dipole interactions between fluorinated phenylethynyl units, which promotes collective alignment under electric fields [3]. Systematic fluorination studies reveal that specific fluorination patterns rather than maximal fluorination yield optimal dielectric properties, with the radial distribution of charge across the molecular surface playing a crucial role in determining the magnitude of spontaneous polarization [4].

Nematic Phase Stabilization Mechanisms

The incorporation of fluorinated phenylethynyl derivatives into liquid crystal matrices provides exceptional nematic phase stabilization through multiple complementary mechanisms. The linear, rigid molecular structure of 1-Fluoro-4-(2-phenylethynyl)benzene promotes strong intermolecular interactions that maintain orientational order across extended temperature ranges [2] [5].

Fluorine substitution patterns significantly influence the thermal stability of nematic phases. Compounds with difluoro-substituted phenylethynyl systems demonstrate nematic phase temperature ranges exceeding 40°C, with clearing temperatures above 200°C [1]. The thermal stability enhancement is attributed to the combination of π-π stacking interactions and dipolar interactions between fluorine atoms and the conjugated aromatic system.

The phase transition behavior is critically dependent on the position and number of fluorine substituents. Lateral fluorine substitution at specific positions on the phenyl rings creates optimal molecular packing arrangements that favor nematic over smectic phases [6]. This selectivity is particularly important for applications requiring purely nematic behavior without the complication of smectic ordering.

| Fluorination Pattern | Nematic Phase Range (°C) | Clearing Temperature (°C) | Thermal Stability |

|---|---|---|---|

| Non-fluorinated | 25-35 | 150-170 | Moderate |

| Mono-fluorinated | 35-45 | 180-200 | Good |

| Di-fluorinated | 45-55 | 200-220 | Very Good |

| Tri-fluorinated | 40-50 | 190-210 | Excellent |

The stabilization mechanism involves the formation of antiferroelectric clusters at the molecular level, which provide thermal stability while maintaining the fluidity characteristic of nematic phases [7]. The presence of fluorine atoms creates a delicate balance between molecular order and thermal motion, with the electronic structure calculations revealing that molecules with oscillatory electron distributions across their surfaces exhibit higher propensity for stable nematic phase formation [4].

Temperature-dependent studies demonstrate that fluorinated phenylethynyl systems maintain their nematic character at temperatures up to 220°C, significantly extending the operational temperature range compared to conventional liquid crystal materials [1]. This thermal stability is crucial for applications in high-temperature environments where conventional liquid crystals would undergo phase transitions to isotropic states.

Organic Electronic Device Integration

Charge Transport Layer Formulations

The integration of 1-Fluoro-4-(2-phenylethynyl)benzene into organic electronic devices as charge transport layers represents a significant advancement in materials engineering. The unique electronic properties of fluorinated phenylethynyl systems enable efficient charge carrier mobility while maintaining thermal and morphological stability [8] [9].

The charge transport mechanism in fluorinated organic semiconductors involves hopping between localized states, with fluorine substitution creating favorable energy landscapes for charge migration. Studies demonstrate that symmetric fluorination patterns, particularly those with even numbers of fluorine atoms, exhibit superior charge transport properties with hole mobilities reaching 0.15 cm²/V·s [8]. This enhancement is attributed to the formation of well-connected crystalline morphologies with percolation pathways that facilitate efficient charge transport.

The thermal stability of charge transport layers is significantly improved through fluorination, with device operational temperatures exceeding 300°C demonstrated for highly fluorinated derivatives [9]. This thermal robustness is critical for high-power applications where joule heating would otherwise degrade device performance. The mechanism involves the formation of thermally stable bulk structures that maintain their electronic properties across wide temperature ranges.

| Fluorination Level | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Thermal Stability (°C) | Device Lifetime |

|---|---|---|---|---|

| Non-fluorinated | 1.50 × 10⁻⁵ | 1.39 × 10⁻⁵ | 200 | Limited |

| Moderately fluorinated | 9.38 × 10⁻⁵ | 6.06 × 10⁻⁵ | 250 | Good |

| Highly fluorinated | 1.70 × 10⁻⁴ | 2.11 × 10⁻⁴ | 300+ | Excellent |

The morphological characteristics of fluorinated charge transport layers exhibit preferential edge-on orientation, which creates optimal charge transport pathways in device architectures [8]. This molecular organization is particularly beneficial for organic field-effect transistors and organic photovoltaic devices where efficient charge collection is paramount.

Trap density measurements reveal that fluorinated systems exhibit significantly reduced trap states, with values one order of magnitude lower than non-fluorinated counterparts [10]. This reduction in trap density translates to improved device performance, higher fill factors, and enhanced operational stability under continuous operation.

Exciton Management in Optoelectronic Systems

The utilization of fluorinated phenylethynyl derivatives in exciton management represents a sophisticated approach to optimizing optoelectronic device performance. The fluorine substitution pattern critically influences exciton formation, migration, and dissociation processes within organic semiconductor matrices [10] [11].

Fluorinated acceptor systems demonstrate enhanced exciton dissociation efficiency, with activation energies for exciton splitting reduced by approximately 50% compared to non-fluorinated analogs [10]. This improvement is attributed to the electronic structure modifications induced by fluorine atoms, which create more favorable energy landscapes for charge separation processes.

The lifetime of excitons in fluorinated systems is substantially extended, with charge carriers exhibiting longer lifetimes and reduced trap-assisted recombination rates [10]. This enhancement is particularly significant for organic light-emitting diodes where efficient exciton utilization directly translates to improved quantum efficiency and device brightness.

| System Configuration | Exciton Lifetime (ns) | Dissociation Efficiency (%) | Trap Density (cm⁻²) | Quantum Efficiency |

|---|---|---|---|---|

| Non-fluorinated | 1-5 | 65-70 | 8.90 × 10¹² | Moderate |

| Fluorinated derivatives | 10-50 | 80-85 | 1.60 × 10¹² | High |

| Optimized fluorination | 50-100 | 85-90 | 3.86 × 10¹² | Excellent |

The management of singlet and triplet excitons is enhanced through selective fluorination patterns that promote intersystem crossing while maintaining radiative decay pathways [12]. This balance is crucial for achieving high internal quantum efficiency in phosphorescent organic light-emitting diodes.

Spatially dispersed delocalized singlet excitons formation is promoted by asymmetric fluorination patterns, which create alternative charge generation pathways that do not rely solely on interfacial charge-transfer states [11]. This mechanism provides a route to simultaneously enhance both open-circuit voltage and short-circuit current in organic photovoltaic applications.

The thermal management of excitons is improved through fluorination, with enhanced heat dissipation capabilities that prevent exciton-induced degradation at elevated operating temperatures [12]. This thermal stability is essential for high-power applications where exciton-exciton annihilation and exciton-polaron interactions could otherwise limit device lifetime.

Photonic Crystal Engineering Applications

The integration of fluorinated phenylethynyl compounds into photonic crystal structures represents an advanced approach to creating tunable optical devices with enhanced performance characteristics. The unique refractive index properties and thermal stability of these materials enable the development of sophisticated photonic applications [13] [14].

Fluorinated phenylethynyl derivatives exhibit refractive indices in the range of 1.52-1.72, with birefringence values spanning 0.18-0.35 depending on the specific fluorination pattern [13]. This tunability is crucial for photonic crystal applications where precise control of optical properties is required. The refractive index modulation achieved through fluorination enables the creation of photonic bandgaps across the visible and near-infrared spectrum.

The thermal stability of fluorinated photonic crystal materials extends operational temperatures to 180°C and beyond, significantly expanding the application range compared to conventional organic photonic materials [14]. This thermal robustness is essential for high-power optical applications where thermal loading could otherwise compromise device performance.

| Application | Operating Wavelength (nm) | Refractive Index Contrast | Response Time (ms) | Temperature Range (°C) |

|---|---|---|---|---|

| Optical waveguides | 1300-1600 | 0.05-0.08 | 5-10 | 25-150 |

| Tunable filters | 500-1200 | 0.10-0.15 | 1-5 | 25-180 |

| Optical switches | 600-1000 | 0.12-0.18 | 0.5-2 | 25-200 |

| Photonic fibers | 1000-1800 | 0.08-0.12 | 3-8 | 25-160 |

The photonic bandgap engineering is achieved through precise control of the fluorination pattern, which modulates the effective refractive index of the material [14]. Solution-processable photonic crystals incorporating fluorinated phenylethynyl derivatives demonstrate reversible optical switching with response times in the millisecond range.

The integration of fluorinated materials into one-dimensional photonic crystals enables dual optical response systems with photonic bandgaps in the visible spectrum and plasmonic resonances in the near-infrared [14]. This dual functionality is particularly valuable for sensor applications where multiple optical detection mechanisms can be simultaneously employed.

Ultrafast optical switching capabilities are demonstrated through photodoping processes that modify the dielectric properties of fluorinated photonic crystals [14]. The switching mechanism involves transient modification of the charge carrier density, which affects both the refractive index and the photonic bandgap position with recovery times in the picosecond range.